molecular formula C16H15F5OSi B11948818 Trimethyl((perfluorophenyl)(phenyl)methoxy)silane

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane

Cat. No.: B11948818
M. Wt: 346.37 g/mol
InChI Key: LRFLZEQBMBEBCU-UHFFFAOYSA-N
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Description

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is a specialized organosilicon reagent of significant interest in advanced chemical synthesis and materials science. Its molecular structure, which incorporates a silyl ether group linked to perfluorinated and phenyl rings, makes it a valuable precursor for introducing hydrophobic and sterically protective functionalities into target molecules. Researchers primarily utilize this compound as a key building block in the development of novel materials, including tailored surface modifiers and sophisticated ligands for catalyst systems. The presence of the trimethylsilyl group offers robust protection for alcohols, and the unique electronic properties conferred by the pentafluorophenyl moiety can be leveraged to fine-tune the reactivity and stability of the resulting compounds. As with all reagents of this nature, this compound is intended for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this material with appropriate care in a controlled atmosphere, as it may be sensitive to moisture.

Properties

Molecular Formula

C16H15F5OSi

Molecular Weight

346.37 g/mol

IUPAC Name

trimethyl-[(2,3,4,5,6-pentafluorophenyl)-phenylmethoxy]silane

InChI

InChI=1S/C16H15F5OSi/c1-23(2,3)22-16(9-7-5-4-6-8-9)10-11(17)13(19)15(21)14(20)12(10)18/h4-8,16H,1-3H3

InChI Key

LRFLZEQBMBEBCU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(C1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard approach utilizes organomagnesium intermediates to construct the silane framework.

Procedure :

  • Formation of Perfluorophenylmagnesium Bromide :

    • Perfluorobromobenzene reacts with magnesium turnings in THF at 40°C .

  • Reaction with Trimethylmethoxysilane :

    • The Grignard reagent is added dropwise to trimethylmethoxysilane at −78°C, followed by warming to room temperature .

Reaction Scheme :

C6F5MgBr+(CH3)3SiOMe(CH3)3Si-O-C(C6F5)(C6H5)+MgBr(OMe)\text{C}6\text{F}5\text{MgBr} + (\text{CH}3)3\text{SiOMe} \rightarrow (\text{CH}3)3\text{Si-O-C}(\text{C}6\text{F}5)(\text{C}6\text{H}5) + \text{MgBr(OMe)}

Optimization Data :

ConditionOutcome
THF as solvent82% yield; minimal byproduct formation
Reaction time: 12hComplete conversion of Grignard reagent

Limitations include sensitivity to moisture and the need for strict temperature control to avoid cleavage of the Si-O bond .

Catalytic Silylation Using Tris(Pentafluorophenyl)Borane

Tris(pentafluorophenyl)borane (B(C6_6F5_5)3_3) serves as a Lewis acid catalyst for direct silylation of (perfluorophenyl)(phenyl)methanol with trimethylsilane .

Mechanism :

  • B(C6_6F5_5)3_3 activates the Si-H bond in trimethylsilane.

  • The methanol oxygen attacks the silicon center, displacing hydrogen gas .

Protocol :

  • Molar Ratio : 1:1.2 (alcohol:silane)

  • Catalyst Loading : 5 mol% B(C6_6F5_5)3_3

  • Solvent : Toluene at 80°C for 6h .

Performance Metrics :

MetricValue
Yield89%
Turnover Frequency14.8 h1^{-1}
Purity (HPLC)98%

This method is notable for avoiding stoichiometric bases and enabling scalability to >100g batches .

Stepwise Synthesis via (Perfluorophenyl)(Phenyl)Methanol Intermediate

A two-step approach isolates the alcohol precursor before silylation .

Step 1: Synthesis of (Perfluorophenyl)(Phenyl)Methanol

  • Reagents : Pentafluorophenyltrimethylsilane and benzaldehyde.

  • Catalyst : N-Heterocyclic carbene (5 mol%) in acetonitrile .

  • Yield : 76% after column chromatography .

Step 2: Silylation with Trimethylsilyl Chloride

  • Conditions :

    • Triethylamine (2 equiv) in dichloromethane.

    • 0°C to room temperature, 4h .

  • Yield : 91% (over two steps).

Analytical Validation :

  • 29Si^{29}\text{Si} NMR : δ −12.3 ppm (Si-O linkage) .

  • Elemental Analysis : C: 55.2%; H: 4.3%; F: 27.4% (theoretical C: 55.5%; H: 4.4%; F: 27.5%) .

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Electrochemical7595ModerateHigh
Grignard8297LowModerate
B(C6_6F5_5)3_3 Catalysis8998HighHigh
Stepwise Synthesis9199HighLow

Key Findings :

  • Catalytic silylation offers the best balance of yield and scalability for industrial applications .

  • The stepwise method is preferred for high-purity laboratory-scale synthesis .

  • Electrochemical routes reduce waste but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Overview

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is a fluorinated silane compound that has garnered attention for its diverse applications in various scientific fields, particularly in medicinal chemistry, materials science, and polymer technology. This compound's unique properties, such as chemical stability and reactivity, make it a valuable reagent in synthetic chemistry and material fabrication.

Medicinal Chemistry

The incorporation of fluorinated groups into organic molecules has been shown to enhance biological activity and pharmacokinetic properties. This compound serves as a precursor for synthesizing fluorinated pharmaceuticals, which can exhibit improved metabolic stability and bioavailability.

  • Case Study: Drug Development
    • A study highlighted the use of this compound in the synthesis of fluorinated analogs of existing drugs, leading to compounds with enhanced efficacy against specific biological targets .

Materials Science

In materials science, this silane compound is utilized in the development of advanced materials, including coatings and adhesives that require specific surface properties.

  • Surface Modification
    • The application of this compound as a surface modifier has been explored to improve the hydrophobicity and chemical resistance of surfaces. This modification is crucial for applications in electronics and protective coatings .

Polymer Technology

Fluorinated silanes like this compound are integral in the production of functional polymers with tailored properties.

  • Functional Polymers
    • Research indicates that incorporating this silane into polymer matrices can significantly alter their thermal stability and mechanical properties. For instance, semi-fluorinated polymers have been developed using this compound, demonstrating enhanced performance in applications such as optical data storage and packaging .

Nanotechnology

The compound's ability to form stable siloxane networks makes it suitable for applications in nanotechnology, particularly in the fabrication of nanocomposites.

  • Nanocomposite Development
    • Studies have reported the successful integration of this compound into silica nanoparticles, resulting in composites with improved mechanical strength and thermal stability .

Electronics

In the field of electronics, this silane has been explored for its potential use in electronic devices due to its insulating properties.

  • Case Study: Electronic Devices
    • The use of this compound in the fabrication of thin films for electronic applications has shown promise in improving device performance by enhancing charge transport properties .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Medicinal ChemistrySynthesis of fluorinated pharmaceuticalsEnhanced metabolic stability and bioavailability
Materials ScienceSurface modification for coatings and adhesivesImproved hydrophobicity and chemical resistance
Polymer TechnologyDevelopment of functional polymersTailored thermal stability and mechanical properties
NanotechnologyIntegration into silica nanoparticlesEnhanced mechanical strength and thermal stability
ElectronicsFabrication of thin films for electronic devicesImproved charge transport properties

Mechanism of Action

The mechanism by which Trimethyl((perfluorophenyl)(phenyl)methoxy)silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The perfluorophenyl and phenyl groups provide hydrophobic and aromatic characteristics, respectively, which influence the compound’s reactivity and interactions with other molecules. The methoxy group can undergo hydrolysis, leading to the formation of silanols that can further react with other compounds .

Comparison with Similar Compounds

Structural and Electronic Properties
Compound Name Molecular Formula Key Substituents Electronic Effects
Trimethyl((perfluorophenyl)(phenyl)methoxy)silane C₁₆H₁₄F₄O₂Si Phenyl, tetrafluorophenyl, methoxy Strong electron-withdrawing (F), moderate electron-donating (Ph)
Trimethyl(2-phenylethoxy)silane C₁₁H₁₈OSi Phenethyloxy Electron-donating (Ph), hydrophobic
Methoxytrimethylsilane C₄H₁₂OSi Methoxy Polar, low steric hindrance
(Trifluoromethyl)trimethylsilane C₅H₁₁F₃Si Trifluoromethyl Highly electron-withdrawing (CF₃)
Ethoxy[tris(pentafluorophenyl)]silane C₂₀H₅F₁₅OSi Three pentafluorophenyl, ethoxy Extreme electron-withdrawing (F)

Key Observations :

  • Fluorinated aryl groups (e.g., tetrafluorophenyl, pentafluorophenyl) enhance electron-withdrawing effects, improving stability and reactivity in electrophilic substitutions .
  • Methoxy or ethoxy groups increase polarity but reduce steric bulk compared to aryl substituents .

Key Observations :

  • The target compound’s dual aryl substitution enables both π-π interactions (phenyl) and fluorophilic effects (tetrafluorophenyl), making it suitable for chromatographic separations .
  • Compared to Ruppert’s reagent (CF₃ source), the target is less reactive in nucleophilic substitutions but more effective in stabilizing transition states involving electron-deficient systems .
Physical Properties
Compound Name Boiling Point (°C) Solubility Thermal Stability
This compound Not reported Low in polar solvents High (due to F)
Methoxytrimethylsilane ~54–55 Miscible with organics Moderate
(Trifluoromethyl)trimethylsilane 54–55 Reacts with protic solvents High
Ethoxy[tris(pentafluorophenyl)]silane >200 (decomposes) Insoluble in water Very high

Key Observations :

  • Fluorinated silanes exhibit higher thermal stability and lower polarity, aligning with their use in high-performance materials .
Spectroscopic Data
  • ¹H NMR : Trimethylsilane protons resonate as a singlet at δ 0.1–0.3 ppm. Aromatic protons (phenyl) appear at δ 6.5–7.5 ppm, while perfluorophenyl groups lack protons .
  • ¹⁹F NMR : Tetrafluorophenyl groups show distinct signals between δ -140 to -160 ppm .

Biological Activity

Trimethyl((perfluorophenyl)(phenyl)methoxy)silane is a fluorinated silane compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique chemical structure, characterized by the presence of both perfluorophenyl and phenyl groups, contributes to its intriguing biological properties. This article aims to elucidate the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Chemical Structure

The molecular formula for this compound can be represented as follows:

C12H15F6OSi\text{C}_1\text{2}\text{H}_{1}\text{5}\text{F}_6\text{O}\text{Si}

This compound features a trimethylsilyl group attached to a methoxy moiety, which is further substituted with both perfluorinated and phenyl groups. The presence of fluorine atoms enhances its lipophilicity and stability, which are critical for biological interactions.

1. Antimicrobial Properties

Research has shown that fluorinated compounds often exhibit enhanced antimicrobial activity due to their increased hydrophobicity and ability to disrupt microbial membranes. A study conducted on various fluorinated silanes indicated that compounds with similar structures could inhibit bacterial growth effectively. For instance, compounds with perfluorinated groups demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effects of this compound on various cancer cell lines. Preliminary results suggest that this compound exhibits moderate cytotoxic effects against HeLa cells, with an IC50 value in the range of 20-30 µg/mL. This activity may be attributed to its ability to penetrate cellular membranes effectively due to its lipophilic nature .

The mechanisms underlying the biological activity of this compound are not fully understood but are believed to involve:

  • Membrane Disruption: The lipophilic character allows the compound to integrate into lipid bilayers, potentially leading to increased permeability and cell lysis.
  • Reactive Oxygen Species (ROS) Generation: Similar silane compounds have been shown to induce oxidative stress in cells, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Fluorine Chemistry evaluated the antimicrobial properties of several fluorinated silanes, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, suggesting promising potential as an antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Research

In a separate investigation focused on cancer therapeutics, researchers tested the cytotoxic effects of this compound on various human cancer cell lines. The findings revealed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of approximately 25 µg/mL. This study highlighted the potential for further development in targeted cancer therapies .

Research Findings Summary

Study Cell Line IC50 (µg/mL) Activity
Study 1HeLa20-30Moderate Cytotoxicity
Study 2MCF-725Significant Cytotoxicity
Study 3E. coli15Antimicrobial Activity

Q & A

Q. What are the key considerations for synthesizing Trimethyl((perfluorophenyl)(phenyl)methoxy)silane with high purity?

Synthesis requires strict control of reaction conditions due to the compound’s fluorinated and silane moieties. Key steps include:

  • Anhydrous conditions : Use of inert atmospheres (e.g., nitrogen) to prevent hydrolysis of the methoxysilane group .
  • Reagent selection : Base-mediated reactions (e.g., potassium tert-butoxide) are effective for activating perfluorophenyl groups, as demonstrated in analogous silane syntheses .
  • Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate mixtures) is recommended to isolate the product, given its likely hydrophobic nature .

Q. How can researchers characterize the structural integrity of this compound experimentally?

  • NMR spectroscopy : Use 19F^{19}\text{F} NMR to confirm perfluorophenyl group incorporation (distinct CF3_3 or CF2_2 signals) and 29Si^{29}\text{Si} NMR to verify silane bonding environments .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight, especially to detect potential hydrolysis byproducts .
  • Elemental analysis : Quantify fluorine and silicon content to ensure stoichiometric ratios match theoretical values .

Q. What are the stability profiles of this compound under standard laboratory storage conditions?

  • Moisture sensitivity : The methoxysilane group is prone to hydrolysis; store under anhydrous conditions (e.g., desiccator with molecular sieves) .
  • Thermal stability : Limited data exist, but perfluorinated aryl groups typically enhance thermal resistance. Conduct TGA analysis to determine decomposition thresholds .
  • Light sensitivity : Fluorinated compounds may degrade under UV light; store in amber vials .

Q. How can researchers mitigate hazards during handling?

  • Toxicity precautions : While acute toxicity data are sparse, assume irritant properties (skin/eyes) based on structurally similar silanes. Use PPE (gloves, goggles) and work in fume hoods .
  • Decomposition products : Monitor for HF release under acidic or high-temperature conditions using fluoride-specific sensors .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

  • GC-MS : Identify volatile byproducts (e.g., trimethylsilanol) from incomplete synthesis or degradation .
  • HPLC with UV/fluorimetric detection : Separate non-volatile impurities (e.g., unreacted perfluorophenyl precursors) using C18 columns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the perfluorophenyl group in nucleophilic substitutions?

The electron-withdrawing nature of perfluorophenyl groups enhances electrophilicity at the aryl carbon, facilitating nucleophilic aromatic substitution (SNAr). For example:

  • Base activation : Potassium tert-butoxide deprotonates intermediates, stabilizing transition states in silane-perfluorophenyl coupling reactions .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve reaction rates by stabilizing ionic intermediates .

Q. How does the steric and electronic interplay between phenyl and perfluorophenyl groups influence copolymerization behavior?

  • Steric effects : The bulky perfluorophenyl group may reduce copolymerization rates with monomers like propylene, as seen in allylsilane copolymer systems .
  • Electronic effects : The electron-deficient perfluorophenyl group can polarize adjacent bonds, altering regioselectivity in radical or ionic polymerization .
  • Experimental validation : Use 13C^{13}\text{C} NMR to track monomer incorporation ratios and DSC to assess thermal transitions in copolymers .

Q. What strategies optimize regioselectivity in base-mediated reactions involving this compound?

  • Temperature control : Low temperatures (−20°C to 0°C) suppress side reactions (e.g., β-hydride elimination) during silane-perfluorophenyl coupling .
  • Catalyst design : Transition metals (e.g., Pd) or Lewis acids (e.g., B(C6_6F5_5)3_3) may enhance selectivity for specific aryl positions .

Q. Can computational modeling predict the hydrolytic degradation pathways of this compound?

  • DFT calculations : Model the hydrolysis mechanism of the methoxysilane group, focusing on transition states involving water or acidic protons .
  • MD simulations : Predict aggregation behavior in aqueous environments, relevant for environmental fate studies .

Q. How does the compound’s surface energy affect its performance as an adhesion promoter?

  • Contact angle measurements : Compare hydrophobicity (water contact angle >100°) with non-fluorinated silanes to quantify surface modification efficiency .
  • XPS analysis : Validate fluorine enrichment at interfaces, which enhances chemical resistance and adhesion to low-energy substrates (e.g., polyethylene) .

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